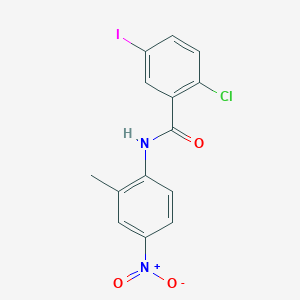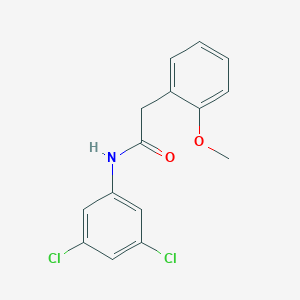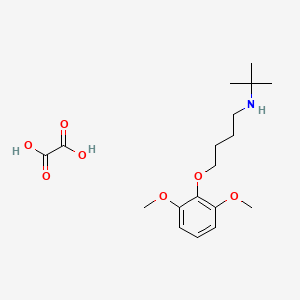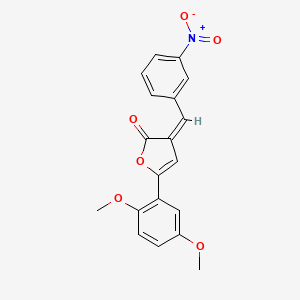![molecular formula C13H16N2O2 B4975068 1-[3-(4-methoxyphenoxy)propyl]-1H-imidazole](/img/structure/B4975068.png)
1-[3-(4-methoxyphenoxy)propyl]-1H-imidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[3-(4-methoxyphenoxy)propyl]-1H-imidazole, also known as VUF 8430, is a chemical compound that has been studied for its potential applications in scientific research. This compound has been found to have a variety of effects on the body, including the ability to modulate certain biochemical processes. In
Mechanism of Action
The mechanism of action of 1-[3-(4-methoxyphenoxy)propyl]-1H-imidazole 8430 is not fully understood. However, it has been found to modulate GPCRs such as the histamine H4 receptor. This modulation can lead to a variety of biochemical and physiological effects.
Biochemical and Physiological Effects:
1-[3-(4-methoxyphenoxy)propyl]-1H-imidazole 8430 has been found to have a variety of biochemical and physiological effects. It has been found to modulate the histamine H4 receptor, which is involved in a variety of processes such as inflammation, immune response, and cell proliferation. 1-[3-(4-methoxyphenoxy)propyl]-1H-imidazole 8430 has also been found to modulate other GPCRs, which can lead to a variety of effects on the body.
Advantages and Limitations for Lab Experiments
1-[3-(4-methoxyphenoxy)propyl]-1H-imidazole 8430 has several advantages for lab experiments. It is a highly pure and stable compound that can be easily synthesized in large quantities. Its ability to modulate GPCRs makes it a valuable tool for studying the role of these receptors in various biological processes. However, 1-[3-(4-methoxyphenoxy)propyl]-1H-imidazole 8430 also has some limitations for lab experiments. Its mechanism of action is not fully understood, which makes it difficult to interpret some of the results of experiments. Additionally, its effects on the body can be complex and difficult to predict.
Future Directions
There are several future directions for research on 1-[3-(4-methoxyphenoxy)propyl]-1H-imidazole 8430. One direction is to further explore its mechanism of action and how it modulates GPCRs. Another direction is to study its effects on specific biological processes, such as inflammation or immune response. Additionally, 1-[3-(4-methoxyphenoxy)propyl]-1H-imidazole 8430 could be used as a tool compound for developing new drugs that target GPCRs. Finally, future research could explore the potential therapeutic applications of 1-[3-(4-methoxyphenoxy)propyl]-1H-imidazole 8430 in various diseases and conditions.
Synthesis Methods
The synthesis of 1-[3-(4-methoxyphenoxy)propyl]-1H-imidazole 8430 involves the reaction of 4-methoxyphenol with 3-chloropropylamine to form 3-(4-methoxyphenoxy)propylamine. This intermediate is then reacted with imidazole to form the final product, 1-[3-(4-methoxyphenoxy)propyl]-1H-imidazole. The synthesis method has been optimized to yield high purity and high yield of 1-[3-(4-methoxyphenoxy)propyl]-1H-imidazole 8430.
Scientific Research Applications
1-[3-(4-methoxyphenoxy)propyl]-1H-imidazole 8430 has been studied for its potential applications in scientific research. It has been found to have a variety of effects on the body, including the ability to modulate certain biochemical processes. 1-[3-(4-methoxyphenoxy)propyl]-1H-imidazole 8430 has been studied for its potential use as a ligand for G protein-coupled receptors (GPCRs) such as the histamine H4 receptor. It has also been studied for its potential use as a tool compound for studying the role of GPCRs in various biological processes.
properties
IUPAC Name |
1-[3-(4-methoxyphenoxy)propyl]imidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O2/c1-16-12-3-5-13(6-4-12)17-10-2-8-15-9-7-14-11-15/h3-7,9,11H,2,8,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NALISARNWDWIOT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OCCCN2C=CN=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[3-(4-Methoxyphenoxy)propyl]imidazole | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-methyl-5-{[5-(3-nitrophenyl)-2-furyl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4974990.png)
![N-[(3-methyl-4-pyridinyl)methyl]-1-[3-(trifluoromethyl)benzyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B4974999.png)
![6-(4-hydroxy-3-methoxyphenyl)-11-methyl-9-oxo-7,9-dihydro-6H-pyrido[2,1-d][1,5]benzothiazepine-8-carboxylic acid](/img/structure/B4975003.png)




![N-{[(5-sec-butyl-2-hydroxyphenyl)amino]carbonothioyl}-2-thiophenecarboxamide](/img/structure/B4975047.png)
![1-ethyl-4-{5-[3-(4-methoxybenzyl)-1,2,4-oxadiazol-5-yl]-2-pyridinyl}piperazine](/img/structure/B4975052.png)
![3-(2-methyl-3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)benzoic acid](/img/structure/B4975054.png)

![2-(4-{[1-(4-chlorophenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-2-ethoxyphenoxy)acetamide](/img/structure/B4975072.png)
![N-cyclopropyl-2-{4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}acetamide](/img/structure/B4975083.png)
![N-(2,6-dichlorophenyl)-4-[(4-methyl-1-phthalazinyl)amino]benzamide](/img/structure/B4975089.png)